molecular formula C9H14N2O2 B8297515 Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B8297515
M. Wt: 182.22 g/mol
InChI Key: VJUYKPBDTJAWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 3-amino-1,4-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)6(2)5-11(8)3/h5H,4,10H2,1-3H3

InChI Key

VJUYKPBDTJAWCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 mg of 80% sodium hydride are added with stirring at 20° C. to a solution of 9.1 g of N-(2-cyano-1-propenyl)sarcosine ethyl ester (obtained by reacting methacrylonitrile with bromine and subsequent reaction with sarcosine ethyl ester) in 50 ml of anhydrous dimethyl formamide. After warming the reaction mixture to 30° C., an exothermic reaction starts (the temperature rises to 45° C.); this reaction is terminated after 30 minutes. The resulting solution of the title compound (b.p. 70° C., 1.3 Pa) is subsequently processed without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
N-(2-cyano-1-propenyl)sarcosine ethyl ester
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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